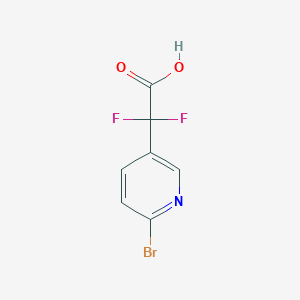

2-(6-Bromopyridin-3-yl)-2,2-difluoroacetic acid

Description

2-(6-Bromopyridin-3-yl)-2,2-difluoroacetic acid is an organic compound with the molecular formula C7H4BrF2NO2. It is a derivative of pyridine, a heterocyclic aromatic organic compound. The presence of bromine and fluorine atoms in its structure makes it a compound of interest in various chemical reactions and applications.

Properties

IUPAC Name |

2-(6-bromopyridin-3-yl)-2,2-difluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF2NO2/c8-5-2-1-4(3-11-5)7(9,10)6(12)13/h1-3H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URZNVVAHVYEZBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(C(=O)O)(F)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 6-bromopyridine-3-carbaldehyde with difluoroacetic acid under specific conditions to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and subsequent reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is crucial in industrial settings to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(6-Bromopyridin-3-yl)-2,2-difluoroacetic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles like amines or thiols, often under basic conditions.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Coupling Reactions: Palladium catalysts and boron reagents are commonly employed in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

Chemistry

In the field of chemistry, 2-(6-Bromopyridin-3-yl)-2,2-difluoroacetic acid serves as:

- Intermediate in Organic Synthesis : It is utilized as a building block for synthesizing more complex organic molecules. Its unique structure allows for diverse reactions, including nucleophilic substitutions and coupling reactions.

Biology

The compound has been investigated for its biological activities:

- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties against various pathogens. For instance, derivatives of similar compounds have shown effective inhibition against bacteria such as Escherichia coli and fungi like Candida albicans .

Medicine

In medicinal chemistry, this compound is explored for:

- Drug Development : The compound is a candidate for drug design due to its ability to interact with biological targets. It may serve as a precursor in developing pharmaceuticals aimed at treating infections or cancer .

Industry

The compound finds applications in industrial processes:

- Production of Specialty Chemicals : It is used in formulating agrochemicals and other specialty chemicals, leveraging its unique properties to enhance product performance .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-(6-Bromopyridin-3-yl)-2,2-difluoroacetic acid involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms in its structure can influence its reactivity and binding affinity to various biological targets. The exact pathways and targets depend on the specific application and the nature of the derivatives formed from this compound .

Comparison with Similar Compounds

Similar Compounds

3-Bromopyridine: An isomer with similar reactivity but different substitution pattern.

6-Bromo-3-pyridineacetic acid: A closely related compound with similar functional groups.

2-(4-Bromo-1H-pyrazol-1-yl)acetic acid: Another brominated heterocyclic compound with comparable properties.

Uniqueness

2-(6-Bromopyridin-3-yl)-2,2-difluoroacetic acid is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical and physical properties

Biological Activity

2-(6-Bromopyridin-3-yl)-2,2-difluoroacetic acid (CAS No. 1093879-46-9) is a novel compound with potential therapeutic applications due to its unique chemical structure and biological properties. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic uses, supported by relevant data and case studies.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C7H6BrF2N |

| Molecular Weight | 216.03 g/mol |

| Solubility | Highly soluble in water |

| Log P (octanol-water) | 1.36 |

| Melting Point | Not specified |

Research indicates that this compound may act as a modulator of histone deacetylase (HDAC) enzymes, particularly HDAC6. This enzyme plays a crucial role in various cellular processes, including gene expression regulation and protein homeostasis. Inhibition of HDAC6 has been linked to therapeutic effects in cancer and neurodegenerative diseases .

Anticancer Properties

Studies have demonstrated that compounds similar to this compound exhibit significant anticancer activity. For instance, in vitro assays showed that derivatives can induce apoptosis in cancer cell lines by modulating HDAC activity .

Case Study:

A study evaluated the effects of HDAC inhibitors on breast cancer cells, revealing that treatment with related compounds resulted in reduced cell viability and increased apoptosis rates. The mechanism was linked to the upregulation of pro-apoptotic genes and downregulation of anti-apoptotic factors .

Antimicrobial Activity

The compound has also shown potential antimicrobial properties. Research indicates that it can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus, suggesting its utility as an antibacterial agent.

Table: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 50 µg/mL |

| S. aureus | 25 µg/mL |

Pharmacokinetics

Pharmacokinetic studies indicate that this compound has favorable absorption characteristics. It is predicted to have high gastrointestinal absorption and good blood-brain barrier permeability due to its chemical structure .

Toxicity and Safety Profile

Toxicity assessments are crucial for evaluating the safety of new compounds. Preliminary studies suggest that while the compound exhibits biological activity, it also presents some toxicity risks at higher concentrations. The compound's safety profile needs further investigation through comprehensive toxicological studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.